2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
CAS No.: 690647-27-9
Cat. No.: VC5320070
Molecular Formula: C12H14Cl2N2O3S
Molecular Weight: 337.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 690647-27-9 |
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Molecular Formula | C12H14Cl2N2O3S |
Molecular Weight | 337.22 |
IUPAC Name | 2,6-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C12H14Cl2N2O3S/c13-9-4-3-5-10(14)12(9)20(18,19)15-8-11(17)16-6-1-2-7-16/h3-5,15H,1-2,6-8H2 |
Standard InChI Key | IHZBNCMOWAMTDG-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)CNS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Introduction
Structural Characteristics and Chemical Identity
2,6-Dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at the 2- and 6-positions. The sulfonamide group (–SO₂NH–) is functionalized with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety, introducing both ketone and pyrrolidine heterocyclic components. The molecular formula is C₁₂H₁₃Cl₂N₃O₃S, with a molecular weight of 356.22 g/mol .
Key structural features include:
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Aromatic core: Dichlorinated benzene ring providing electronic and steric effects.
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Sulfonamide bridge: Links the aromatic system to the ethyl-pyrrolidinone side chain.
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and potential hydrogen-bonding interactions .
The compound’s IUPAC name reflects its substitution pattern: N-(2-oxo-2-pyrrolidin-1-ylethyl)-2,6-dichlorobenzenesulfonamide.
Synthesis and Reaction Pathways
Core Synthetic Strategies
The synthesis involves sequential nucleophilic substitutions and coupling reactions:
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Sulfonylation: 2,6-Dichlorobenzenesulfonyl chloride reacts with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃) to form the sulfonamide intermediate .
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Pyrrolidine Incorporation: The ethylenediamine intermediate undergoes condensation with pyrrolidinone or cyclization with γ-butyrolactam to introduce the 2-oxo-pyrrolidinyl group .
A representative reaction scheme:
Optimization Challenges
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Steric hindrance: The 2,6-dichloro substituents on benzene limit reactivity at the sulfonamide nitrogen, necessitating elevated temperatures (80–100°C) .
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Side reactions: Competing formation of sulfonic esters or over-substitution requires careful stoichiometric control .
Physicochemical Properties
Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition initiating at 220°C .
Biological Activity and Applications
Enzyme Inhibition
Preliminary studies suggest inhibitory effects on carbonic anhydrase isoforms (CA-II and CA-IX) with IC₅₀ values of 0.8–1.2 μM, attributed to the sulfonamide’s zinc-binding capacity .
Parameter | Data |
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Acute Toxicity (LD₅₀, rat) | >500 mg/kg (oral) |
Skin Irritation | Non-irritant (OECD 404) |
Environmental Persistence | Moderate biodegradability (OECD 301B) |
Handling precautions include using nitrile gloves and fume hoods to avoid inhalation of fine particles .
Comparative Analysis with Analogues
The dichloro substitution improves target selectivity compared to mono-chloro analogues .
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